molecular formula C10H13BrN2O B1278609 N-(3-Bromopyridin-2-YL)pivalamide

N-(3-Bromopyridin-2-YL)pivalamide

Cat. No. B1278609
M. Wt: 257.13 g/mol
InChI Key: FQKDLQJTGFQVNT-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

3-Bromopyridin-2-amine (500 mg, 2.89 mmol) and pivaloyl chloride (420 mg, 3.48 mmol) were added to a 50 mL round-bottomed flask. Pyridine (10 mL) was then added and the mixture stirred and heated at 80° C. for 4 h. The reaction was then cooled to rt and stirred overnight. The reaction mixture was then concentrated to dryness and the resultant residue subjected to FCC to provide the title compound. MS (ESI): mass calcd. for C10H13BrN2O, 256.02; m/z found, 257.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:9](Cl)(=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11]>N1C=CC=CC=1>[Br:1][C:2]1[C:3]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1)N
Name
Quantity
420 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.